8-Aminooctan-1-ol hydrochloride, also known by its chemical formula C₈H₁₉NO·HCl and CAS Number 19008-71-0, is a primary amino alcohol characterized by the presence of an amino group attached to an octanol chain. This compound is notable for its hydrophilic properties due to the hydroxyl and amino functional groups, which enhance its solubility in water and make it useful in various chemical applications. The molecular weight of 8-Aminooctan-1-ol hydrochloride is approximately 145.24 g/mol, and it can be represented by the structural formula NCCCCCCCCO, indicating a linear arrangement of carbon atoms with functional groups at one end .
These reactions are essential for synthesizing various organic compounds and modifying existing ones.
Several methods exist for synthesizing 8-Aminooctan-1-ol hydrochloride:
These methods highlight the versatility in producing this compound through both traditional organic synthesis and modern biotechnological approaches.
8-Aminooctan-1-ol hydrochloride finds applications in various fields:
Research into the interaction of 8-Aminooctan-1-ol hydrochloride with biological systems has shown potential pathways for its use as a ligand in receptor-mediated processes. Its interactions with proteins and membranes could lead to insights into its pharmacological effects, although specific studies detailing these interactions are still emerging.
Several compounds share structural similarities with 8-Aminooctan-1-ol hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Level | Unique Features |
|---|---|---|---|
| 6-Amino-1-Hexanol | 4048-33-3 | High | Shorter carbon chain; potential use in similar applications. |
| 2-Aminocyclohexanol | 6850-38-0 | High | Cycloalkane structure; different steric properties. |
| 2-Aminodecan-1-ol | 21782-46-7 | Moderate | Longer carbon chain; used similarly in organic synthesis. |
| Cyclohexanol, 4-amino-, hydrochloride (1:1) | 1229186-69-9 | Moderate | Cyclohexanol derivative; different ring structure influences reactivity. |
| 3-Aminoheptan-2-ol | 135696-22-9 | Moderate | Similar functional groups but differing carbon length. |
These compounds highlight the structural diversity within this class of amino alcohols while showcasing the unique linear structure of 8-Aminooctan-1-ol hydrochloride that distinguishes it from cyclic analogs.